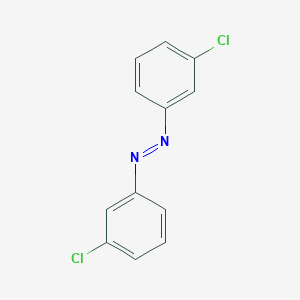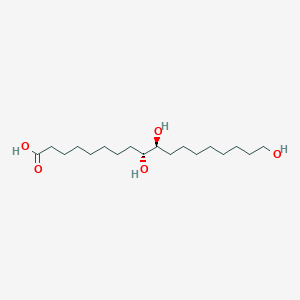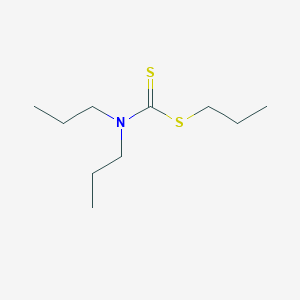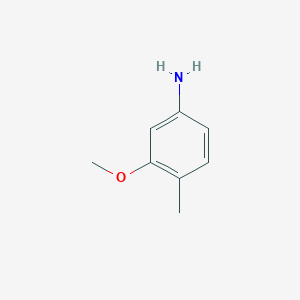
Diazene, bis(3-chlorophenyl)-
Übersicht
Beschreibung
Diazene, bis(3-chlorophenyl)-, also known as DCB, is an organic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DCB is a diazene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of Diazene, bis(3-chlorophenyl)- is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of DNA and RNA. Diazene, bis(3-chlorophenyl)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Diazene, bis(3-chlorophenyl)- has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemische Und Physiologische Effekte
Diazene, bis(3-chlorophenyl)- has been shown to have both biochemical and physiological effects. Biochemically, Diazene, bis(3-chlorophenyl)- has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Physiologically, Diazene, bis(3-chlorophenyl)- has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
Diazene, bis(3-chlorophenyl)- has several advantages for lab experiments, including its low cost and ease of synthesis. However, Diazene, bis(3-chlorophenyl)- has several limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of Diazene, bis(3-chlorophenyl)-. One area of research is the development of new synthesis methods for Diazene, bis(3-chlorophenyl)- that are more efficient and environmentally friendly. Another area of research is the study of Diazene, bis(3-chlorophenyl)-'s potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the study of Diazene, bis(3-chlorophenyl)-'s potential use as a diagnostic tool in cancer imaging is an area of future research.
Synthesemethoden
Diazene, bis(3-chlorophenyl)- can be synthesized using various methods, including the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid, followed by the addition of copper powder. Another method involves the reaction of 3-chloroaniline with nitrous acid and copper powder. Diazene, bis(3-chlorophenyl)- can also be synthesized using the Sandmeyer reaction, which involves the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid, followed by the addition of cuprous chloride.
Wissenschaftliche Forschungsanwendungen
Diazene, bis(3-chlorophenyl)- has been studied extensively for its potential applications in the field of medicine. It has been shown to possess antimicrobial, antifungal, and anticancer properties. Diazene, bis(3-chlorophenyl)- has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, Diazene, bis(3-chlorophenyl)- has been studied for its potential use as a diagnostic tool in cancer imaging.
Eigenschaften
IUPAC Name |
bis(3-chlorophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUXEPYLONOZEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074006 | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazene, bis(3-chlorophenyl)- | |
CAS RN |
15426-14-9 | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015426149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diazene, bis(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)









![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)